Super-TDU 1-31
Description
Overview of Hippo Pathway Canonical Cascade and Core Components
The Hippo signaling pathway is a complex kinase cascade that plays a fundamental role in tissue homeostasis. In mammals, the core of this pathway consists of a series of kinases that, when active, ultimately phosphorylate and inhibit the transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). This phosphorylation leads to their retention in the cytoplasm and subsequent degradation. portlandpress.com When the upstream kinase cascade is inactive, YAP and TAZ are free to enter the nucleus.
TEAD Transcription Factors as Downstream Effectors
Once in the nucleus, YAP and TAZ primarily bind to the TEAD (TEA domain) family of transcription factors (TEAD1-4). dovepress.com This interaction is crucial for the oncogenic function of YAP and TAZ. The TEAD proteins are the DNA-binding partners that recruit YAP/TAZ to the promoters of target genes, leading to the expression of pro-proliferative and anti-apoptotic genes such as the connective tissue growth factor (CTGF) and cysteine-rich angiogenic protein 61 (Cyr61). portlandpress.commdpi.com
Dysregulation of Hippo-YAP/TAZ-TEAD Axis in Disease Pathogenesis
The dysregulation of the Hippo-YAP/TAZ-TEAD signaling axis is a common feature in many human cancers. mdpi.com Overexpression or hyperactivity of YAP and TAZ, often due to mutations in upstream Hippo pathway components or other signaling inputs, leads to uncontrolled cell growth and tumor development. For instance, elevated YAP/TAZ activity is associated with resistance to certain cancer therapies and can promote survival programs within cancer cells. portlandpress.com
Strategic Rationale for Targeting the YAP-TEAD Interaction
Given that the interaction between YAP and TEAD is the final and critical step for the pro-tumorigenic activity of the Hippo pathway, disrupting this protein-protein interaction (PPI) represents a highly attractive therapeutic strategy. mdpi.comnih.gov Inhibiting this interaction is expected to block the downstream gene expression program that drives cancer cell proliferation and survival, without affecting the other potential functions of YAP and TAZ. This targeted approach has led to the development of various inhibitors, including peptide mimetics like Super-TDU 1-31. nih.gov
This compound: A Targeted Inhibitor
This compound is identified as a peptide fragment of a larger molecule, Super-TDU, which is designed to inhibit the YAP-TEAD complex. medchemexpress.comfishersci.attargetmol.com It functions as a VGLL4 mimetic peptide; VGLL4 is a protein that naturally competes with YAP for binding to TEAD transcription factors. dovepress.com By mimicking the TDU domain of VGLL4, Super-TDU competitively binds to TEAD, thereby disrupting the YAP-TEAD interaction. portlandpress.comdovepress.com
Research Findings on this compound
In vitro studies have demonstrated that Super-TDU can reduce the interaction between YAP and TEADs. selleckchem.com This leads to the downregulation of key YAP-TEAD target genes, including CTGF, CYR61, and CDX2. dovepress.comselleckchem.com Furthermore, Super-TDU has been shown to inhibit cell viability and colony formation in several gastric cancer cell lines. dovepress.comselleckchem.com Research also indicates that this compound can compromise the increased cell viability in certain liver cancer cell lines. medchemexpress.com
One of the notable aspects of Super-TDU is its potential for selective anti-tumor activity. It appears to be more effective in inhibiting the growth of tumor cells with an elevated ratio of YAP to VGLL4. selleckchem.com This suggests a potential biomarker-driven approach for its therapeutic use. In a gastric cancer mouse model, Super-TDU has demonstrated potent anti-tumor activity and the ability to suppress tumor growth. medchemexpress.comtargetmol.comnordicbiosite.com
Below are interactive tables summarizing the properties and effects of Super-TDU and its fragment, this compound.
Table 1: Compound Profile
| Compound Name | Type | Target |
|---|---|---|
| This compound | Peptide | YAP-TEAD Interaction medchemexpress.comtargetmol.comnordicbiosite.com |
Table 2: Observed In Vitro Effects of Super-TDU
| Effect | Cell Lines | Finding |
|---|---|---|
| Inhibition of cell viability | MGC-803, BGC-823, HGC27, HeLa, HCT116, A549, MCF-7 | Significant growth inhibition observed. selleckchem.com |
Table 3: Compound Names Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Super-TDU | |
| YAP | |
| TAZ | |
| TEAD (TEAD1-4) | |
| CTGF | |
| Cyr61 | |
| CDX2 |
Properties
Molecular Formula |
C₁₄₁H₂₁₈N₄₀O₄₈ |
|---|---|
Molecular Weight |
3241.48 |
sequence |
One Letter Code: SVDDHFAKSLGDTWLQIGGSGNPKTANVPQT |
Origin of Product |
United States |
Discovery and Preclinical Development of Super Tdu 1 31
Identification of VGLL4 as an Endogenous YAP-TEAD Antagonist
The Hippo signaling pathway's primary function is to control the activity of the transcriptional co-activator YAP and its paralog, TAZ. cellsignal.commdpi.com In its active state, the Hippo pathway phosphorylates YAP, leading to its retention in the cytoplasm and subsequent degradation. embopress.orgmdpi.com However, when the pathway is inactive, unphosphorylated YAP translocates to the nucleus, where it binds to TEAD family transcription factors (TEAD1-4). anr.frpnas.org This YAP-TEAD complex drives the expression of a suite of genes that promote cell proliferation, and inhibit apoptosis, contributing to tumor growth and progression. anr.frpnas.orgnih.gov
Subsequent research identified Vestigial-like family member 4 (VGLL4) as a key endogenous inhibitor of this interaction. unmc.eduresearchgate.netmedwinpublishers.com VGLL4 functions as a natural antagonist by directly competing with YAP for binding to TEAD transcription factors. unmc.eduembopress.orgembopress.org This competitive binding is mediated by two conserved tandem TDU-like domains within the VGLL4 protein, which mimic the TEAD-binding interface of YAP. researchgate.netmedwinpublishers.com By occupying the TEAD binding site, VGLL4 effectively functions as a transcriptional co-repressor, blocking YAP-mediated gene activation and suppressing its pro-proliferative and oncogenic activities. unmc.edumedwinpublishers.com
The physiological importance of this antagonism is profound; studies have shown that the genetic loss of VGLL4 can rescue developmental defects caused by the loss of YAP, indicating that a major function of YAP is to counteract the default repressive state maintained by VGLL4. nih.gov Clinically, low expression levels of VGLL4 have been correlated with poor prognosis in various cancers, including gastric and colorectal cancer, underscoring its role as a tumor suppressor. medwinpublishers.comuni.lu
Conception and Derivation of Super-TDU Peptides Mimicking VGLL4 Function
The discovery of VGLL4 as a natural inhibitor of the oncogenic YAP-TEAD interaction provided a clear therapeutic rationale: a molecule that could mimic the inhibitory function of VGLL4 could serve as a potent anti-cancer agent. uni.luresearchgate.net Researchers conceptualized the design of a peptide that could competitively bind to TEAD proteins, thereby disrupting the formation of the YAP-TEAD complex and halting its downstream signaling. researchgate.netresearchgate.net This strategy aimed to leverage the natural biological mechanism of VGLL4 to create a targeted therapy. uni.luresearchgate.net Based on this principle, a rationally designed peptide named "Super-TDU" was synthesized to function as a VGLL4 mimetic and specifically antagonize YAP function. uni.luresearchgate.net
Characterization of the Parent Peptide, Super-TDU
Super-TDU was developed as a potent inhibitory peptide that directly targets the protein-protein interaction between YAP and TEAD. selleckchem.comselleck.co.jp As a functional mimic of VGLL4, it was designed to competitively occupy the YAP-binding domain on TEAD proteins. uni.luresearchgate.net
Initial in vitro characterization demonstrated that Super-TDU effectively reduced the endogenous interaction between YAP and TEADs. selleckchem.com This disruption of the transcriptional complex led to a significant downstream biological response. Treatment with Super-TDU was shown to downregulate the expression of well-established YAP-TEAD target genes that are critical for cell growth and survival. selleckchem.com Furthermore, the peptide exhibited selective cytotoxicity, preferentially inhibiting the growth of cancer cells with a high ratio of YAP to VGLL4, which suggests a targeted therapeutic window. selleckchem.com
| Cell Line | Cancer Type | Observed Effect | Target Gene Downregulation | Reference |
|---|---|---|---|---|
| MGC-803 | Gastric Cancer | Inhibited cell viability and colony formation | CTGF, CYR61, CDX2 | selleckchem.com |
| BGC-823 | Gastric Cancer | Inhibited cell viability and colony formation | ||
| HGC27 | Gastric Cancer | Inhibited cell viability and colony formation | ||
| MKN-45 | Gastric Cancer | No significant inhibition of viability | Not applicable | selleckchem.com |
| HeLa, HCT116, A549, MCF-7 | Cervical, Colon, Lung, Breast Cancer | Significantly inhibited growth | Not specified | selleckchem.com |
Rationale for Super-TDU (1-31) Fragment as a Research Lead
In peptide-based drug development, it is common practice to truncate a larger parent peptide to identify the smallest possible fragment that retains full biological activity. This approach can lead to improved pharmacological properties, such as enhanced stability and reduced manufacturing costs. Super-TDU (1-31) is a 31-amino acid peptide fragment derived from the parent Super-TDU peptide. medchemexpress.comglpbio.comgtpeptide.com It was identified as a key active fragment capable of functioning as an inhibitor of the YAP-TEAD complex. medchemexpress.commedchemexpress.comacetherapeutics.com The selection of this specific fragment as a research lead was likely the result of structure-activity relationship studies aimed at delineating the minimal required sequence for effective TEAD binding and YAP antagonism.
Initial In Vitro and In Vivo (Non-Human) Demonstrations of Biological Activity
The biological activity of the Super-TDU platform has been demonstrated in both laboratory cell cultures and non-human preclinical models.
In Vitro Findings
The fragment Super-TDU (1-31) has been validated as an inhibitor of the YAP-TEAD complex in multiple studies. medchemexpress.commedchemexpress.comchemscene.com Its activity has been characterized in various cancer cell models, where it has been shown to counteract growth-promoting signals dependent on the Hippo pathway.
| Cell Line | Cancer Type | Experimental Context | Observed Effect of Super-TDU (1-31) | Reference |
|---|---|---|---|---|
| Huh-7, LM3 | Hepatocellular Carcinoma | Used as a YAP inhibitor to test the dependency of ACTN1-induced growth. | At 50 nM, it counteracted the increased cell viability caused by ACTN1 overexpression. | nih.gov |
| NCI-H2052, MSTO-211H | Mesothelioma | Compared with other Hippo pathway inhibitors. | Did not inhibit proliferation in the tested mesothelioma cell lines under the specific experimental conditions. | aacrjournals.org |
In Vivo (Non-Human) Findings
The therapeutic potential of the parent Super-TDU peptide has been evaluated in preclinical animal models, demonstrating its efficacy in suppressing tumor growth. In a gastric cancer mouse model, Super-TDU showed potent anti-tumor activity. researchgate.netselleckchem.commedchemexpress.com Similarly, in a genetically engineered mouse model of colorectal cancer (APCmin/+ mice), treatment with the Super-TDU peptide effectively suppressed tumor progression by inhibiting the transcription of target genes for both the Wnt and Hippo pathways. uni.lu These in vivo studies provided crucial proof-of-concept that mimicking VGLL4 function is a viable strategy for cancer therapy. While most published in vivo data pertains to the parent peptide, the findings support the mechanism of action for its active fragment, Super-TDU (1-31). medchemexpress.commedchemexpress.com
Chemical Synthesis and Structural Validation of Super Tdu 1 31
Methodologies for Peptide Synthesis of Super-TDU (1-31)
The synthesis of a 31-residue peptide like Super-TDU (1-31) is primarily achieved through chemical synthesis, which allows for precise control over the amino acid sequence and the incorporation of modifications. gtpeptide.comresearchgate.net
Solid-Phase Peptide Synthesis (SPPS) is the standard and most efficient method for producing synthetic peptides of moderate length, such as Super-TDU (1-31). researchgate.netmdpi.com The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.
The synthesis process, which proceeds from the C-terminus to the N-terminus, follows a cyclical procedure: biorxiv.org
Deprotection: The temporary protecting group on the N-terminal amino acid of the resin-bound peptide is removed. The most common strategy for peptides like Super-TDU (1-31) is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where the Fmoc group is removed using a piperidine (B6355638) solution. biorxiv.org
Activation and Coupling: The next amino acid in the sequence, with its N-terminus protected by an Fmoc group and its side chain protected by a permanent protecting group, is activated. This activation is typically achieved using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as N-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond and minimize side reactions. mdpi.com
Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents like dimethylformamide (DMF) and isopropanol (B130326) (IPA) to remove excess reagents and by-products. mdpi.com
This cycle is repeated for each of the 31 amino acids in the Super-TDU (1-31) sequence. The presence of various functional groups in the side chains of amino acids like Aspartic Acid (Asp), Histidine (His), Lysine (Lys), Threonine (Thr), and Tryptophan (Trp) requires the use of orthogonal, acid-labile protecting groups to prevent unwanted side reactions during synthesis. gtpeptide.combiorxiv.org
Once the full peptide chain is assembled, the peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed simultaneously. This is typically accomplished using a strong acid cocktail, most commonly trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water to capture the reactive carbocations generated during the process. biorxiv.org
Following cleavage from the resin, the crude synthetic peptide contains the target Super-TDU (1-31) as well as various impurities, such as deletion sequences (peptides missing one or more amino acids), truncated sequences, and products of side reactions. Therefore, a robust purification step is essential.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides. biorxiv.orgacs.org This technique separates the full-length, correct peptide from impurities based on differences in hydrophobicity. The crude peptide mixture is dissolved and loaded onto a C18 column, which contains a stationary phase with long hydrocarbon chains. acs.org A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA to improve peak shape) is used to elute the peptides. acs.orgnih.gov The more hydrophobic a peptide is, the more strongly it binds to the C18 column, and the higher the concentration of organic solvent required to elute it. Fractions are collected and analyzed for purity, and those containing the pure Super-TDU (1-31) are pooled and lyophilized to yield a stable, white powder. gtpeptide.combiorxiv.org
Spectroscopic and Chromatographic Techniques for Compound Identity and Purity Confirmation
To ensure the quality of the synthetic peptide for research use, its identity and purity must be rigorously confirmed using a combination of analytical techniques. Commercial suppliers of Super-TDU (1-31) typically provide a Certificate of Analysis with data from these methods. gtpeptide.com
Analytical RP-HPLC is used to determine the final purity of the synthesized Super-TDU (1-31). mdpi.com A small sample of the purified peptide is injected into an analytical HPLC system, using conditions similar to the preparative purification. The resulting chromatogram shows a major peak corresponding to the target peptide and may show minor peaks for any remaining impurities. The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks detected, typically by UV absorbance at 220 nm. acs.org For research-grade Super-TDU (1-31), a purity of ≥98% is common. gtpeptide.com
Table 1: Representative Analytical HPLC Specifications for Super-TDU (1-31)
| Parameter | Specification |
|---|---|
| Purity (by HPLC) | ≥98.0% |
| Single Impurity | ≤2.0% |
| Column | C18 |
| Mobile Phase | Gradient of Acetonitrile in Water (with 0.1% TFA) |
| Detection | UV at 220/280 nm |
Data is representative of typical quality control standards for synthetic peptides for research. gtpeptide.comacs.org
Mass spectrometry is an indispensable tool for confirming that the correct peptide has been synthesized. It provides a precise measurement of the molecular weight of the compound. mdpi.comnih.gov Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common MS techniques used for peptides. The experimentally measured molecular weight is compared to the theoretical (calculated) molecular weight based on the peptide's amino acid sequence.
For Super-TDU (1-31), with the sequence H-Ser-Val-Asp-Asp-His-Phe-Ala-Lys-Ser-Leu-Gly-Asp-Thr-Trp-Leu-Gln-Ile-Gly-Gly-Ser-Gly-Asn-Pro-Lys-Thr-Ala-Asn-Val-Pro-Gln-Thr-OH, the expected molecular weight is 3241.53 Da. gtpeptide.com MS analysis should confirm a mass that corresponds to this value. MS can also detect common modifications or impurities, such as the oxidation of tryptophan or methionine residues, which would result in a +16 Da mass shift. gtpeptide.com
Table 2: Molecular Weight Verification of Super-TDU (1-31)
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄₁H₂₁₈N₄₀O₄₈ |
| Theoretical Molecular Weight | 3241.53 Da |
| Observed Molecular Weight (by MS) | Must correlate with the theoretical value |
Data derived from commercial supplier specifications. gtpeptide.com
In some cases, tandem mass spectrometry (MS/MS) may be employed for de novo sequencing or to confirm the amino acid sequence by fragmenting the peptide and analyzing the resulting daughter ions.
Peptides are susceptible to physical and chemical degradation, which can impact their biological activity and the reproducibility of experiments. Key considerations for the stability of Super-TDU (1-31) in research formulations include:
Oxidation: The sequence of Super-TDU (1-31) contains a Tryptophan (Trp) residue, which is susceptible to oxidation. gtpeptide.com Oxidation can be minimized by storing the peptide as a lyophilized powder at low temperatures (-20°C or -80°C) and by using degassed, high-purity solvents for reconstitution. gtpeptide.commedchemexpress.com
Deamidation: Residues such as Asparagine (Asn) and Glutamine (Gln), both present in the Super-TDU (1-31) sequence, can undergo deamidation, particularly in neutral or alkaline solutions. gtpeptide.com This modification introduces a +1 Da mass change and can alter the peptide's structure and function.
Aggregation: Peptides can aggregate, especially at high concentrations or upon changes in pH or temperature. This can lead to reduced solubility and bioactivity.
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to degradation. It is recommended to aliquot the stock solution upon initial reconstitution to minimize this. medchemexpress.com
For research applications, Super-TDU (1-31) is typically supplied as a trifluoroacetate (B77799) (TFA) salt in a lyophilized powder form to enhance its stability. gtpeptide.commedchemexpress.com When preparing stock solutions, it is crucial to follow solubility guidelines and store the solution under recommended conditions, often at -80°C for long-term storage and -20°C for short-term use. medchemexpress.com
Table 3: List of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| 9-fluorenylmethyloxycarbonyl | Fmoc |
| Acetonitrile | - |
| Asparagine | Asn |
| Aspartic Acid | Asp |
| Dimethylformamide | DMF |
| Glutamine | Gln |
| Histidine | His |
| Isopropanol | IPA |
| Lysine | Lys |
| N,N'-Diisopropylcarbodiimide | DIC |
| N-hydroxybenzotriazole | HOBt |
| Piperidine | - |
| Super-TDU (1-31) | - |
| Threonine | Thr |
| Trifluoroacetic acid | TFA |
| Triisopropylsilane | TIS |
Chemical Modifications and Analogues for Research Optimization
The initial development of Super-TDU was a significant step in targeting the YAP-TEAD interaction. Super-TDU is a chimeric peptide that mimics the function of Vestigial-like family member 4 (VGLL4), a natural antagonist of the transcriptional coactivator Yes-associated protein (YAP). cas.cncas.cnbmbreports.org VGLL4 competes with YAP for binding to the TEA domain (TEAD) transcription factors, thereby inhibiting the pro-proliferative and anti-apoptotic gene expression program controlled by the YAP-TEAD complex. cas.cncas.cnbmbreports.org
Researchers identified that the Tondu (TDU) domain of VGLL4 is the minimal region necessary for this inhibitory activity. cas.cntandfonline.com Based on this finding, a peptide was designed to mimic this function. Super-TDU itself is a fusion of a VGLL4-derived alpha-helix and the Ω-loop of YAP, which are both critical for TEAD binding. mdpi.comnih.gov This design allows Super-TDU to effectively compete with YAP for TEAD binding, disrupting the oncogenic signaling cascade. mdpi.comnih.gov Super-TDU (1-31) is a significant fragment of the full-length Super-TDU peptide. medchemexpress.commedchemexpress.com
To enhance the therapeutic potential and overcome the inherent limitations of peptide-based inhibitors, such as cell permeability and stability, various chemical modifications and analogues of Super-TDU and other YAP-TEAD inhibitors have been investigated. The primary goal of these modifications is to create more potent, stable, and cell-permeable compounds for research and potential therapeutic use.
One area of exploration has been the development of smaller peptide fragments and peptidomimetics. The identification of Super-TDU (1-31) itself represents a move towards a smaller, yet still active, peptide. medchemexpress.commedchemexpress.com Further research has focused on even smaller cyclic peptides derived from the YAP sequence, which have shown to be effective in disrupting the YAP-TEAD interaction. mdpi.com
In the broader context of inhibiting the YAP-TEAD pathway, a number of other small molecules and peptide-based inhibitors have been developed, providing a rich field of comparative research for optimizing compounds like Super-TDU (1-31). These include:
Peptide 17 : A peptide inhibitor derived from YAP fragments that also functions as a protein-protein interaction inhibitor between YAP and TEAD. aacrjournals.org
Verteporfin : A benzoporphyrin derivative initially used in photodynamic therapy, it has been shown to inhibit YAP-TEAD complex formation. aacrjournals.orgfrontiersin.org However, its specificity has been a point of discussion in research. aacrjournals.org
K-975 : A covalent TEAD palmitoylation inhibitor that has demonstrated potent and selective antitumor effects on Hippo pathway-disrupted mesothelioma cells. aacrjournals.org
Flufenamic acid : This compound has been shown to bind to the central pocket of TEAD, disrupting the YAP-TEAD interaction. mdpi.com
Furthermore, research into the structure-activity relationship of these inhibitors is ongoing. For instance, a D93E mutation in the YAP-derived portion of a TEAD-binding inhibitor was shown to significantly increase its inhibitory capacity, suggesting that targeted amino acid substitutions can enhance efficacy. nih.gov Modifications such as polyethylene (B3416737) glycol (PEG)ylation are also common strategies to improve the pharmacokinetic properties of therapeutic peptides, although specific applications to Super-TDU (1-31) are not extensively documented in the public domain. tandfonline.com
Molecular Mechanisms of Yap Tead Complex Inhibition by Super Tdu 1 31
Direct Interaction and Binding Dynamics with YAP/TAZ-TEAD Components
Functional Disruption of YAP/TAZ-TEAD Protein-Protein Interaction Interface
The interaction between YAP/TAZ and TEAD is multifaceted, involving multiple interfaces. Super-TDU is designed to disrupt this interaction at crucial binding surfaces. It is a fusion of the VGLL4 helix and the YAP Ω-loop residues, enabling it to interfere with TEAD binding at both interface 2 and interface 3. This dual-interface disruption is a key aspect of its potent inhibitory activity. By occupying these critical sites on TEAD, Super-TDU (1-31) effectively prevents the recruitment of YAP and TAZ, thereby functionally antagonizing the formation of the active transcriptional complex. This competitive inhibition mechanism has been shown to reduce the endogenous interaction between YAP and TEADs in cellular assays.
Modulation of Downstream Transcriptional Programs Regulated by YAP-TEAD
By preventing the assembly of the YAP/TAZ-TEAD transcriptional machinery, Super-TDU (1-31) effectively suppresses the expression of a host of downstream target genes that are critical for cell proliferation, survival, and tumorigenesis.
Impact on Pro-proliferative and Anti-apoptotic Gene Expression (e.g., CTGF, CYR61, ANKRD1)
Research has demonstrated that treatment with Super-TDU (1-31) leads to a significant downregulation of canonical YAP-TEAD target genes. In hepatocellular carcinoma cell lines, for instance, the use of Super-TDU (1-31) has been shown to compromise the increased cell viability induced by factors that activate the Hippo pathway. researchgate.netmedchemexpress.commedchemexpress.com Specifically, the mRNA levels of several well-established pro-proliferative and anti-apoptotic genes are markedly reduced. These include:
Connective Tissue Growth Factor (CTGF): A key mediator of cell adhesion, proliferation, and extracellular matrix production. researchgate.netnih.gov
Cysteine-rich angiogenic inducer 61 (CYR61): Involved in promoting cell proliferation, angiogenesis, and cell migration. researchgate.netnih.gov
Ankyrin Repeat Domain 1 (ANKRD1): A transcriptional regulator implicated in cell growth and differentiation. researchgate.net
The inhibition of the expression of these genes underscores the ability of Super-TDU (1-31) to functionally attenuate the oncogenic output of the YAP-TEAD complex.
Mechanistic Insights into Hippo Pathway Re-activation or Regulation
The primary mechanism of Super-TDU (1-31) is the direct inhibition of the final step in the Hippo signaling cascade – the interaction between YAP/TAZ and TEAD. While Super-TDU (1-31) itself does not directly activate the upstream kinases of the Hippo pathway (e.g., LATS1/2, MST1/2), its action can be viewed as functionally restoring the inhibitory control that is lost when the Hippo pathway is inactivated. By preventing YAP/TAZ from driving a pro-growth transcriptional program, Super-TDU (1-31) effectively mimics the cellular state of an active Hippo pathway.
Furthermore, the Hippo pathway is known to be regulated by complex feedback loops. For instance, YAP/TAZ can induce the expression of negative regulators of the pathway, such as NF2 and LATS2, creating a negative feedback loop. medchemexpress.eu By inhibiting YAP-TEAD activity, Super-TDU (1-31) could potentially influence these feedback mechanisms, although direct evidence for this is still emerging. The abrogation of YAP-TEAD-mediated transcription prevents the sustained activation of oncogenic pathways that are often associated with Hippo pathway dysregulation.
Comparative Analysis of Super-TDU (1-31) with Other YAP-TEAD Inhibitors
Super-TDU (1-31) belongs to a growing class of YAP-TEAD inhibitors, which can be broadly categorized into peptide-based inhibitors and small molecules.
| Inhibitor Class | Examples | Mechanism of Action |
| Peptide-Based Inhibitors | Super-TDU (1-31), Cyclic YAP-like peptides | Mimic endogenous binding partners (like VGLL4 or YAP) to competitively inhibit the YAP/TAZ-TEAD interaction. Super-TDU is a fusion of VGLL4 and YAP domains. nih.govnih.gov |
| Small Molecule Inhibitors | Verteporfin, Flufenamic acid, NSC682769 | Verteporfin is thought to disrupt the YAP-TEAD complex, though its mechanism may also involve promoting YAP degradation. nih.govnih.gov Flufenamic acid and its derivatives have also been shown to inhibit YAP-TEAD activity. nih.gov NSC682769 has been reported to directly bind to YAP, preventing its association with TEAD. nih.govdcchemicals.com |
| TEAD Palmitoylation Inhibitors | TEAD-IN-1, pan-TEAD-IN-1 | These inhibitors target the auto-palmitoylation of TEAD, a post-translational modification essential for its stability and interaction with YAP/TAZ. This represents an allosteric mode of inhibition. targetmol.com |
Table 1: Comparison of Super-TDU (1-31) with Other Classes of YAP-TEAD Inhibitors
Super-TDU (1-31), as a peptide-based inhibitor, offers the advantage of high specificity and potency derived from its design based on natural protein-protein interaction interfaces. Unlike small molecules that may have off-target effects, peptide mimetics can be engineered for precise targeting. However, a potential challenge for peptide-based inhibitors, including Super-TDU, can be cell permeability and in vivo stability, although Super-TDU has been noted for its cell-penetrating abilities. researchgate.net
In comparison to Verteporfin, a photosensitizer approved for other indications, Super-TDU (1-31) has a more targeted and defined mechanism of action directly at the YAP-TEAD interface. While Verteporfin has been a valuable research tool, concerns about its light-dependent activity and potential for off-target effects exist. nih.gov Inhibitors targeting TEAD palmitoylation represent another distinct and promising strategy, as they disrupt TEAD function through an allosteric mechanism rather than direct competitive binding at the YAP interaction site.
Preclinical Biological Efficacy and Cellular Pathway Modulation
In Vitro Studies in Cancer Cell Line Models
Attenuation of Cell Proliferation and Viability
Super-TDU 1-31 has demonstrated notable effects on the proliferation and viability of cancer cells in laboratory settings. Its mechanism of action is primarily through the disruption of the YAP-TEAD interaction, which is crucial for the transcription of genes that promote cell growth. bmbreports.orgcas.cnrcsb.org
In the context of hepatocellular carcinoma, studies involving Huh-7 and LM3 cell lines have shown that this compound can counteract induced cell proliferation. Specifically, at a concentration of 50 nM, this compound was able to largely compromise the increased cell viability that was artificially induced by the overexpression of ACTN1, a protein known to support tumor growth. medchemexpress.com This effect was observed over a period of 24 to 72 hours. medchemexpress.com
With regard to gastric cancer, the parent compound, Super-TDU, has shown significant inhibitory effects on the viability and colony formation of several gastric cancer cell lines, including MGC-803, BGC-823, and HGC27. researchgate.netmdpi.com Interestingly, it did not show the same effect on the MKN-45 cell line, suggesting a degree of selectivity in its action. researchgate.net This inhibition of cell viability is accompanied by the downregulation of YAP-TEAD target genes such as CTGF, CYR61, and CDX2. researchgate.netmdpi.com A patent related to the compound also noted that the Super-TDU polypeptide significantly inhibited the cell proliferation of the MGC-803 gastric cancer cell line by over 50%. google.com
Interactive Data Table: In Vitro Efficacy of Super-TDU and its Derivatives on Cancer Cell Lines
| Compound | Cancer Type | Cell Line(s) | Concentration | Observed Effect | Reference(s) |
| This compound | Hepatocellular Carcinoma | Huh-7, LM3 | 50 nM | Compromised ACTN1-induced increase in cell viability | medchemexpress.com |
| Super-TDU | Gastric Cancer | MGC-803, BGC-823, HGC27 | Not Specified | Inhibition of cell viability and colony formation | researchgate.netmdpi.com |
| Super-TDU | Gastric Cancer | MKN-45 | Not Specified | No significant inhibition of cell viability | researchgate.net |
| Super-TDU | Gastric Cancer | MGC-803 | Not Specified | >50% inhibition of cell proliferation | google.com |
Induction of Apoptotic or Senescence Pathways in Cancer Cells
The inhibition of the YAP-TEAD complex by Super-TDU and related strategies has been linked to the induction of programmed cell death, or apoptosis, in cancer cells. Overexpression of VGLL4, the protein that Super-TDU mimics, has been shown to induce apoptosis in gastric cancer cells. mdpi.com
Direct evidence for the pro-apoptotic effects of the parent compound, Super-TDU, comes from a study on a patient-derived xenograft (PDX) model of diffuse gastric cancer. In this model, treatment with Super-TDU resulted in a 2.1-fold increase in apoptosis, as measured by a TUNEL assay. vulcanchem.com Furthermore, studies on upstream regulators of the Hippo-YAP pathway in gastric cancer cells have shown that their inhibition leads to an increase in apoptotic cells. nih.gov For instance, the depletion of USP12, a protein that stabilizes YAP, resulted in an increased number of apoptotic cells in gastric cancer cell lines. nih.gov While direct studies on this compound inducing senescence are not available, research on other TEAD inhibitors has pointed towards cell cycle arrest as a primary outcome of proliferation inhibition, rather than a significant increase in apoptosis in some tumor cell lines. xiahepublishing.com
Regulation of Specific Cellular Processes
The Hippo-YAP signaling pathway, which is targeted by this compound, is known to be involved in cellular processes that are critical for cancer progression, such as migration and invasion. While direct studies on the effect of this compound on these processes are limited, research on upstream regulators provides strong indications of its potential effects.
For example, a study on the role of CXCR7, a receptor that acts upstream of YAP, demonstrated that silencing this receptor in gastric cancer cells hampered their migration and led to a significant decrease in their invasive capabilities. nih.gov Given that this compound inhibits the downstream effector of this pathway, it is plausible that it would have similar inhibitory effects on cancer cell migration and invasion.
In Vivo Studies in Non-Human Animal Models
Suppression of Tumor Growth in Xenograft Models
The anti-tumor activity of Super-TDU has been confirmed in several in vivo models. The foundational study by Jiao et al. (2014) reported that this peptide potently suppressed the growth of gastric tumors in vivo. cas.cnrcsb.org This finding is supported by multiple sources which state that Super-TDU suppresses tumor growth in gastric cancer mouse models. medchemexpress.comfrontiersin.orgacetherapeutics.com
In a patient-derived xenograft (PDX) model of diffuse gastric cancer, the administration of Super-TDU demonstrated its tumor-suppressing capabilities. vulcanchem.com Another study involving a mouse model of gastric carcinogenesis induced by Helicobacter pylori infection found that treatment with Super-TDU significantly mitigated gastric inflammation and epithelial DNA damage. nih.gov This is particularly relevant as H. pylori infection is a major risk factor for the development of gastric cancer. unipd.it
Histopathological and Molecular Analyses of Tumor Responses in Preclinical Models
Molecular analyses of tumors from treated animals have provided insights into the mechanism of action of Super-TDU in a living organism. In the gastric cancer xenograft models, treatment with Super-TDU led to a decrease in the expression of YAP target genes. mdpi.com
Histopathological analysis from a PDX model of diffuse gastric cancer revealed a 2.1-fold increase in apoptosis within the tumor tissue, as determined by TUNEL assays, following treatment with Super-TDU. vulcanchem.com In related studies, the inhibition of upstream components of the YAP pathway has been shown to reduce the levels of the proliferation marker Ki-67 in xenograft tumors, as observed through immunohistochemistry. nih.govnih.gov This reduction in Ki-67 positive cells is indicative of a decrease in tumor cell proliferation. nih.govnih.gov
Interactive Data Table: In Vivo Efficacy of Super-TDU in Xenograft Models
| Compound | Cancer Model | Key Findings | Reference(s) |
| Super-TDU | Gastric Cancer Xenograft | Potent suppression of tumor growth. | cas.cnrcsb.org |
| Super-TDU | Diffuse Gastric Cancer PDX | Suppression of tumor growth; 2.1-fold increase in apoptosis (TUNEL assay). | vulcanchem.com |
| Super-TDU | H. pylori-induced Gastric Carcinogenesis | Alleviation of gastric inflammation and epithelial DNA damage. | nih.gov |
| Upstream YAP Inhibitor | Gastric Cancer Xenograft | Decreased expression of Ki-67. | nih.govnih.gov |
Systemic Effects on Hippo Pathway Activity in Organ Systems (Non-Toxicology)
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and regeneration. nih.govfrontiersin.org Its primary downstream effectors, the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ), are key drivers of cell proliferation and stem cell self-renewal. nih.govphysiology.org Dysregulation of the Hippo pathway, often leading to the overactivation of YAP/TAZ, is implicated in various diseases, including cancer. physiology.orgmdpi.com Peptidic inhibitors designed to disrupt the interaction between YAP/TAZ and their primary transcriptional partners, the TEAD family of transcription factors, are a promising therapeutic strategy. frontiersin.orgacs.org Preclinical studies investigating the systemic effects of these inhibitors have revealed significant modulation of Hippo pathway activity across various organ systems, primarily in the context of tissue regeneration and cancer treatment.
Inhibition of the YAP/TAZ-TEAD interaction by peptidic modulators has been shown to reactivate the cell cycle in cardiomyocytes, which are typically post-mitotic. nih.gov This suggests a potential for heart muscle regeneration following injury. nih.govamegroups.org For instance, a specially designed peptide that disrupts the YAP-TEAD interaction was found to inhibit the expression of cell cycle-related genes induced by YAP and suppress the proliferation of cultured cardiomyocytes. ahajournals.org This highlights the potential of systemic administration of such peptides to promote cardiac repair. amegroups.orgahajournals.org
The liver is another organ where the Hippo pathway plays a crucial role in regeneration. nih.gov Studies have shown that modulating the Hippo pathway can regulate the proliferation and differentiation of hepatocytes. amegroups.org In preclinical models of hepatocellular carcinoma, where the Hippo pathway is often dysregulated, systemic delivery of YAP/TAZ-TEAD inhibitors has demonstrated the potential to suppress tumor growth. mdpi.com
Beyond the heart and liver, the Hippo pathway is integral to the homeostasis and repair of other organs, including the intestines. frontiersin.org It is involved in regulating the differentiation of stem cells and maintaining the integrity of the intestinal mucosal barrier. frontiersin.org While specific data on the systemic effects of peptidic inhibitors in the gut are still emerging, the known functions of the Hippo pathway in this organ system suggest that its modulation could have significant therapeutic implications for inflammatory bowel disease and other intestinal disorders. frontiersin.org The systemic inhibition of YAP/TAZ may also influence immune responses, as YAP has been shown to interact with pathways involved in innate immunity. frontiersin.org
It is important to note that the systemic inhibition of a fundamental pathway like the Hippo cascade can have complex and context-dependent effects. nih.gov The outcome of inhibiting YAP/TAZ-TEAD may vary between different cell types and tissues. nih.gov
Considerations for Cellular Uptake and Intracellular Delivery of Peptidic Inhibitors
A significant hurdle in the therapeutic application of peptidic inhibitors is their delivery to intracellular targets. mdpi.com The large size and often hydrophilic nature of peptides make it difficult for them to cross the cell membrane efficiently. nih.gov
The plasma membrane acts as a formidable barrier to most peptides and proteins. nih.gov Their hydrophilic characteristics prevent passive diffusion across the lipid bilayer. nih.gov This poor membrane permeability is a major challenge for peptidic drugs targeting intracellular protein-protein interactions, such as the YAP/TAZ-TEAD complex. acs.orgresearchgate.net
Several factors contribute to this challenge:
Molecular Size: Peptides are significantly larger than traditional small-molecule drugs, which often rely on passive diffusion for cellular entry.
Charge: Many peptides, including those designed as inhibitors, carry a net charge at physiological pH, which hinders their ability to traverse the hydrophobic cell membrane.
Hydrophilicity: The presence of polar amino acid residues makes many peptides soluble in aqueous environments but poorly suited for entering the lipid-rich interior of the cell membrane. nih.gov
Endosomal Entrapment: Even when peptides are taken up by the cell through endocytosis, they often become trapped within endosomes and are subsequently degraded in lysosomes, preventing them from reaching their cytosolic or nuclear targets. researchgate.netcsic.es
These challenges often result in low intracellular concentrations of peptidic inhibitors, limiting their therapeutic efficacy. acs.org
To overcome the challenge of poor cell membrane penetration, various strategies have been developed to enhance the intracellular delivery of peptidic inhibitors for research and therapeutic purposes.
One of the most common approaches is the use of Cell-Penetrating Peptides (CPPs) . mdpi.com CPPs are short peptides, typically rich in cationic amino acids like arginine, that can translocate across the plasma membrane and carry a variety of molecular "cargo," including other peptides. mdpi.comfrontiersin.org They can be covalently linked to the therapeutic peptide or form a non-covalent complex. nih.gov The mechanism of CPP-mediated entry can involve direct translocation across the membrane or endocytosis followed by escape from the endosome. researchgate.netmdpi.com
| Strategy | Description | Advantages | Challenges |
| Cell-Penetrating Peptides (CPPs) | Short, often cationic, peptides that can traverse the cell membrane and carry cargo. mdpi.com | Can deliver a wide range of molecules, including large peptides and proteins. mdpi.com | Lack of target specificity, potential for cytotoxicity at high concentrations, and endosomal entrapment. researchgate.netmdpi.com |
| Chemical Modifications | Altering the peptide structure to increase its lipophilicity or stability. Examples include N-methylation and cyclization. acs.orgresearchgate.net | Can improve membrane permeability and resistance to degradation by proteases. acs.orgcsic.es | Modifications can sometimes reduce the peptide's binding affinity to its target. acs.org |
| Reversible Covalent Chemistry | Designing peptides with warheads that form a reversible covalent bond with the target protein. | Can significantly enhance intracellular accumulation and target engagement. nih.gov | Requires a suitable reactive residue (e.g., cysteine) near the binding site of the target protein. |
| Nanoparticle Delivery Systems | Encapsulating peptides within nanoparticles, such as liposomes or polymeric nanoparticles. | Can protect the peptide from degradation, improve its pharmacokinetic profile, and allow for targeted delivery. researchgate.netacs.org | Complexity of formulation and potential for immunogenicity. frontiersin.org |
Another strategy involves chemical modifications to the peptidic inhibitor itself. researchgate.netCyclization , for example, can improve metabolic stability and may enhance cell permeability by constraining the peptide's conformation. acs.orgN-methylation of the peptide backbone is another technique used to increase membrane permeability. acs.org
More recently, the concept of reversible covalent chemistry has been explored. nih.gov This approach involves designing a peptide that can form a temporary covalent bond with its target protein inside the cell. nih.gov This can lead to significantly increased intracellular accumulation and more effective target engagement. nih.gov
The table below summarizes some of the key strategies employed to enhance the intracellular delivery of peptidic inhibitors.
Structure Activity Relationships Sar and Rational Design of Super Tdu 1 31 Derivatives
Identification of Critical Amino Acid Residues for Binding Affinity and Functional Efficacy
The efficacy of Super-TDU (1-31) is intrinsically linked to its amino acid sequence, which is a hybrid of sequences from Vestigial-like family member 4 (VGLL4) and Yes-associated protein (YAP). mdpi.commdpi.comresearchgate.netaacrjournals.org The design of Super-TDU leverages the natural interaction of these proteins with the TEA domain (TEAD) transcription factors. Mutagenesis studies on the parent proteins, particularly YAP, have been instrumental in identifying the residues crucial for this interaction.
The YAP-derived portion of Super-TDU, specifically the Ω-loop, is critical for its binding to TEAD. mdpi.com Studies have pinpointed several key hydrophobic core residues within the YAP Ω-loop that are essential for a stable YAP-TEAD complex. nih.gov These include Methionine at position 86 (M86), Leucine at position 91 (L91), and Phenylalanine at position 95 (F95). nih.gov Furthermore, a cation-π interaction between Arginine 87 (R87) and Phenylalanine 96 (F96) is vital for stabilizing the Ω-loop's conformation. nih.gov
Mutational analyses have provided quantitative insights into the importance of specific residues. For instance, mutating Arginine at position 89 (R89) or Serine at position 94 (S94) in YAP to alanine (B10760859) has been shown to significantly destabilize the YAP:TEAD complex. biorxiv.org Phosphorylation of Serine 94 is a known mechanism for disrupting YAP-TEAD binding, highlighting the importance of this residue in the interaction. scholaris.cabiorxiv.org
These findings from YAP mutagenesis studies are directly applicable to understanding the structure-activity relationship of Super-TDU (1-31), as the integrity of these critical residues within its YAP-derived sequence is paramount for its ability to competitively inhibit the YAP-TEAD interaction.
Mutagenesis and Truncation Studies to Delineate Active Core Sequences
The design of Super-TDU is a direct result of extensive research, including mutagenesis and truncation studies, aimed at identifying the minimal active sequences required for TEAD inhibition. The natural competitor of YAP for TEAD binding is VGLL4. dovepress.com Research has shown that the Tondu (TDU) domains of VGLL4 are not only essential but also sufficient for its antagonistic effect on YAP. mdpi.comtandfonline.com
Similarly, studies on YAP have focused on delineating its TEAD-binding domain. The interaction between YAP and TEAD occurs across three interfaces. nih.gov The Ω-loop of YAP, corresponding to amino acids 85-99, is a crucial component of the third interface and represents a key active core sequence. nih.govmdpi.com Peptides engineered to mimic this Ω-loop have been shown to disrupt the YAP-TEAD interaction. tandfonline.com
Super-TDU was ingeniously created by fusing the active domains of both VGLL4 and YAP. mdpi.com Specifically, it combines the second interaction interface of VGLL4 with the third, and most critical, interaction interface of YAP. aacrjournals.org This chimeric design allows Super-TDU to occupy the binding sites on TEAD for both VGLL4 and YAP, resulting in a potent competitive inhibitor. aacrjournals.org This approach of combining active core sequences from two different natural binding partners of a target protein exemplifies a sophisticated strategy in peptide drug design.
Rational Design Principles for Modifying Super-TDU (1-31) for Improved Biological Activity
The creation of Super-TDU is a testament to the power of rational design in developing targeted therapeutics. nih.gov The fundamental principle behind its design was to create a peptide that mimics the binding of VGLL4 to TEAD, thereby acting as a competitive inhibitor of the YAP-TEAD interaction. mdpi.comnih.govnih.govtandfonline.com
The key design principles for Super-TDU and its derivatives include:
Hybrid Peptide Strategy: Super-TDU is a fusion peptide derived from the sequences of both VGLL4 and YAP. mdpi.commdpi.comresearchgate.netaacrjournals.orgnih.gov This allows it to block multiple interaction surfaces on the TEAD protein.
Targeting Critical Interfaces: The design specifically incorporates the most important interaction domains: the second interface from VGLL4 and the third interface from YAP. aacrjournals.org This dual-interface targeting is a key to its high potency.
Mimicking Natural Antagonism: The peptide was designed to mimic the natural tumor-suppressive activity of VGLL4, which competes with YAP for TEAD binding. mdpi.comresearchgate.net
Inclusion of a Nuclear Localization Signal: To ensure the peptide can reach its intracellular target, a nuclear localization signal is included in its sequence, enabling it to enter the nucleus and exert its function. aacrjournals.org
Further modifications to enhance biological activity could involve the introduction of non-natural amino acids to improve stability and binding affinity, as has been explored for other YAP-TEAD inhibitory peptides. nih.gov Additionally, modifications to improve cell permeability, a common challenge for peptide-based drugs, are a key consideration for future iterations. elifesciences.org
Computational Modeling and Molecular Dynamics Simulations of Ligand-Target Interactions
While specific computational studies on the "Super-TDU 1-31" fragment are not extensively detailed in publicly available literature, the development of its parent compound, Super-TDU, and other YAP-TEAD inhibitors heavily relies on computational approaches. biorxiv.orgresearchgate.net These methods are crucial for understanding the complex protein-protein interactions and for the rational design of inhibitors.
Docking Studies and Binding Pocket Analysis
For YAP-TEAD inhibitors, docking studies are employed to predict how a peptide or small molecule will bind to the TEAD protein. mdpi.commdpi.com These simulations help in visualizing the interaction at an atomic level and in identifying key contacts between the inhibitor and the protein. The binding pocket on TEAD for the YAP Ω-loop is relatively shallow and extensive, making it a challenging target for small molecules but suitable for peptide-based inhibitors. elifesciences.org
Analysis of the binding pocket involves identifying the key amino acid residues on TEAD that form the interaction surface. This information is critical for designing inhibitors that fit snugly into the pocket and form strong interactions, leading to high binding affinity. For Super-TDU, such analysis would have been crucial in ensuring that the fused VGLL4 and YAP sequences are correctly oriented to engage their respective binding sites on TEAD.
Conformational Analysis and Stability Predictions
Molecular dynamics (MD) simulations are a powerful tool for studying the conformational dynamics and stability of peptides like Super-TDU. researchgate.netbiorxiv.org These simulations can predict the three-dimensional structure of the peptide in solution and when bound to its target. For a flexible molecule like a peptide, understanding its conformational preferences is key to designing more rigid and potent analogs.
Advanced Analytical and Bioanalytical Methodologies for Super Tdu 1 31 Research
Development of Quantitative Assays for Super-TDU (1-31) in Biological Matrices (e.g., cell lysates, tissue extracts)
Quantifying Super-TDU (1-31) in biological matrices such as cell lysates and tissue extracts is fundamental to understanding its cellular uptake, stability, and concentration at the site of action. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold-standard technique for this purpose due to its high sensitivity and specificity. oup.commdpi.com
The development of a robust LC-MS/MS assay involves several key steps:
Sample Preparation: The complexity of biological matrices requires a thorough clean-up process to remove interfering substances like proteins and lipids. This is typically achieved through protein precipitation, followed by solid-phase extraction (SPE).
Chromatographic Separation: A C18 reverse-phase chromatography column is commonly used to separate Super-TDU (1-31) from other components in the prepared sample. mdpi.com A gradient elution with a mobile phase containing an acid, such as formic acid, helps to achieve sharp peaks and enhance ionization efficiency. mdpi.com
Mass Spectrometric Detection: The peptide is analyzed using mass spectrometry, typically with positive electrospray ionization (ESI), in the Multiple Reaction Monitoring (MRM) mode. mdpi.com This involves selecting a specific precursor ion (the molecular ion of Super-TDU 1-31) and one or more of its characteristic fragment ions, creating a highly specific and sensitive detection method.
Internal Standards: To ensure accurate quantification, a stable isotope-labeled (SIL) version of Super-TDU (1-31) or a chemical analog is used as an internal standard. mdpi.comnih.gov This standard is added to the sample at a known concentration at the beginning of the sample preparation process to correct for variability in extraction recovery and matrix effects. mdpi.com
The validated method allows for the establishment of a linear relationship between the concentration of Super-TDU (1-31) and the detector response, enabling precise quantification in unknown samples. mdpi.com
Table 1: Example Parameters for a Quantitative LC-MS/MS Assay for Super-TDU (1-31)
| Parameter | Description | Example Value/Method |
| Matrix | The biological sample type. | Cell Lysate, Tissue Homogenate |
| Sample Prep | Method to isolate the analyte. | Protein Precipitation followed by Solid-Phase Extraction (SPE) |
| LC Column | The stationary phase for separation. | C18 reverse-phase column |
| Mobile Phase | Solvents used for elution. | A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid |
| Ionization Mode | Method for generating ions. | Positive Electrospray Ionization (ESI+) |
| Detection Mode | MS method for quantification. | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | Mass-to-charge ratio of the parent molecule. | [M+nH]n+ (Specific to this compound) |
| Fragment Ion (Q3) | Mass-to-charge ratio of a fragment. | Specific y- or b-ions |
| Internal Standard | A standard for accurate quantification. | Stable Isotope-Labeled (SIL) Super-TDU (1-31) |
Techniques for Assessing Target Engagement and Pathway Modulation In Situ
To verify that Super-TDU (1-31) functions as intended, it is crucial to demonstrate that it physically interacts with its target (target engagement) and that this interaction leads to the expected biological outcome (pathway modulation).
Target Engagement: The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free biophysical method to confirm the engagement of a drug with its target protein within the physiologically relevant environment of a cell. researchgate.netfrontiersin.orgacs.org The principle is based on ligand-induced thermal stabilization of the target protein. thno.org
Cells are treated with Super-TDU (1-31) or a vehicle control.
The cells are then heated to various temperatures, causing proteins to denature and aggregate.
If Super-TDU (1-31) binds to its target, TEAD, it will stabilize the protein, making it more resistant to heat-induced denaturation.
After heating, the remaining soluble protein fraction is analyzed, often by Western Blot or mass spectrometry, to quantify the amount of soluble TEAD. frontiersin.orgthno.org An increase in the amount of soluble TEAD at higher temperatures in the presence of Super-TDU (1-31) indicates direct target engagement. researchgate.net
Pathway Modulation: Super-TDU (1-31) is designed to inhibit the interaction between YAP and TEAD, thereby suppressing the transcription of Hippo pathway target genes like CTGF, ANKRD1, and CYR61. nih.govgoogle.com A common method to assess this is a TEAD-responsive reporter assay.
Assay Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple TEAD binding sites (e.g., 8xGTIIC). nih.gov
Procedure: When the YAP-TEAD complex is active, it drives the expression of luciferase. Treatment with an effective inhibitor like Super-TDU (1-31) disrupts the complex, leading to a decrease in luciferase expression and a corresponding reduction in light output, which can be quantified.
Findings: Studies have shown that Super-TDU (1-31) can effectively abrogate TEAD promoter activity and compromise the increased cell viability induced by Hippo pathway dysregulation. nih.govnih.gov
Table 2: Illustrative Data from a TEAD-Luciferase Reporter Assay
| Treatment Group | Super-TDU (1-31) Conc. | Relative Luciferase Units (RLU) | % Inhibition |
| Vehicle Control | 0 nM | 1000 | 0% |
| Test Compound | 50 nM | 550 | 45% |
| Test Compound | 100 nM | 250 | 75% |
| Test Compound | 300 nM | 120 | 88% |
Methodologies for Purity and Quality Control in Research Batches
Ensuring the purity and quality of synthetic peptides like Super-TDU (1-31) is critical for the validity and reproducibility of research results. bachem.comintavispeptides.com A standard quality control workflow for research-grade peptides involves a combination of analytical techniques. sb-peptide.com
Purity Assessment via HPLC: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity of a peptide sample. intavispeptides.comsb-peptide.com The peptide is injected onto an HPLC column and separated from impurities. The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks in the chromatogram. For research applications, a purity of ≥95% or ≥98% is often required. gtpeptide.compeptide.com
Identity Confirmation via Mass Spectrometry (MS): Mass spectrometry is used to confirm that the synthesized peptide has the correct molecular weight, thereby verifying its identity. sb-peptide.com High-resolution mass spectrometry can compare the theoretical molecular weight of Super-TDU (1-31) with the experimentally observed value. sb-peptide.com
Peptide Content: The net peptide content, which distinguishes the peptide from non-peptidic components like water and counter-ions (e.g., trifluoroacetate (B77799), TFA), is an important parameter. peptide.com This can be determined by methods such as amino acid analysis (AAA) or Karl Fischer titration for water content. sb-peptide.combachem.com
Vendors of research-grade Super-TDU (1-31) typically provide a certificate of analysis (COA) detailing these quality control results. gtpeptide.com
Table 3: Typical Quality Control Specifications for a Research Batch of Super-TDU (1-31)
| Parameter | Method | Typical Specification |
| Appearance | Visual Inspection | White to off-white powder |
| Purity | HPLC | ≥98.0% gtpeptide.com |
| Identity | Mass Spectrometry (MS) | Matches theoretical molecular weight (3241.53 Da) gtpeptide.com |
| Single Impurity | HPLC | ≤2.0% gtpeptide.com |
| Water Content | Karl Fischer Titration | ≤10.0% gtpeptide.com |
| Peptide Content | Calculation or AAA | ≥80.0% gtpeptide.com |
High-Throughput Screening Platforms for Identifying Potentiators or Synergistic Agents
High-Throughput Screening (HTS) can be employed to identify compounds that act as potentiators (enhance the activity) or synergistic agents (produce a greater effect when combined) for Super-TDU (1-31). researchgate.netacs.org A cell-based functional assay is typically adapted for an HTS format.
For Super-TDU (1-31), a TEAD-responsive luciferase reporter assay, as described in section 7.2, is an ideal platform. mblbio.com
Assay Design: The screen would be designed to identify compounds that further decrease the luciferase signal in the presence of a sub-maximal concentration of Super-TDU (1-31). This concentration is chosen to inhibit the signal partially, leaving a window to detect further inhibition by a potentiator.
Screening Process:
Cells expressing the TEAD-luciferase reporter are plated in multi-well plates (e.g., 96- or 384-well format). mblbio.com
A large library of diverse chemical compounds is added to the wells.
A fixed, sub-maximal concentration of Super-TDU (1-31) is added to all wells.
After an incubation period, the luciferase substrate is added, and the light output from each well is measured using a plate reader.
Hit Identification: "Hits" are identified as compounds that cause a significantly greater reduction in the luciferase signal compared to wells treated with Super-TDU (1-31) alone. These primary hits would then undergo further validation and dose-response studies to confirm their activity.
This approach allows for the rapid testing of thousands of compounds to discover novel agents that could be used in combination with Super-TDU (1-31) for enhanced therapeutic effect in research models. acs.org
Table 4: Example of an HTS Workflow for Super-TDU (1-31) Potentiators
| Step | Action | Purpose |
| 1. Assay Development | Optimize TEAD-luciferase reporter cells for HTS. | Ensure a robust and reproducible signal. |
| 2. Pilot Screen | Test a small set of known inhibitors and non-inhibitors. | Validate the assay's ability to identify true positives and negatives. |
| 3. Primary Screen | Screen a large compound library at a single concentration. | Identify initial "hits" that enhance Super-TDU (1-31) activity. |
| 4. Hit Confirmation | Re-test primary hits in the same assay. | Eliminate false positives from the primary screen. |
| 5. Dose-Response | Test confirmed hits at multiple concentrations. | Determine the potency (e.g., EC50) of the potentiating effect. |
| 6. Secondary Assays | Test hits in orthogonal assays (e.g., target gene qPCR). | Confirm the mechanism of action and rule out off-target effects. |
Future Research Trajectories and Preclinical Translational Outlook
Investigation of Super-TDU (1-31) in Other Hippo Pathway-Driven Pathologies Beyond Cancer
While the primary focus of Hippo pathway research has been on its role in cancer, emerging evidence implicates its dysregulation in a variety of non-neoplastic diseases. This presents a significant opportunity to investigate the utility of Super-TDU (1-31) in these contexts.
Fibrotic Diseases: The activation of YAP and TAZ, the downstream effectors of the Hippo pathway, is increasingly recognized as a central driver of fibrosis in various organs, including the liver, kidneys, lungs, and heart. researchgate.netnih.govfrontiersin.org YAP/TAZ activation in fibroblasts promotes their differentiation into myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition. researchgate.net Given that Super-TDU (1-31) functions by disrupting the YAP-TEAD interaction necessary for this pro-fibrotic gene expression, its investigation in preclinical models of organ fibrosis is a logical and compelling next step. For instance, studies could explore the efficacy of Super-TDU (1-31) in mitigating fibrosis in models of non-alcoholic steatohepatitis (NASH), diabetic nephropathy, or idiopathic pulmonary fibrosis.
Cardiovascular Diseases: The Hippo-YAP signaling pathway plays a multifaceted role in cardiovascular development, homeostasis, and disease. researchgate.netresearchgate.netnih.gov Aberrant YAP activation has been linked to pathological cardiac remodeling, including hypertrophy and fibrosis, following myocardial infarction. frontiersin.orgnih.gov Conversely, controlled YAP activation has been shown to promote cardiomyocyte proliferation and cardiac regeneration. researchgate.netresearchgate.net This dual role underscores the need for a nuanced understanding of Hippo signaling in the heart. Preclinical studies could utilize Super-TDU (1-31) to probe the specific consequences of inhibiting YAP-TEAD activity in different models of heart disease, potentially identifying therapeutic windows for conditions characterized by excessive pathological remodeling.
Regenerative Medicine: The ability of the Hippo pathway to regulate organ size and cell proliferation positions it as a key target in regenerative medicine. embopress.orgnih.govbiorxiv.org The controlled and transient activation of YAP/TAZ has been shown to enhance tissue repair and regeneration in various organs. While Super-TDU (1-31) is an inhibitor, its utility in this field could lie in its ability to fine-tune the regenerative process. For example, in scenarios where excessive or uncontrolled proliferation during regeneration could be detrimental, Super-TDU (1-31) could be investigated as a tool to modulate and normalize the regenerative response.
Exploration of Combination Strategies with Existing Therapeutic Modalities in Preclinical Settings
The therapeutic efficacy of targeted agents in oncology is often enhanced when used in combination with other treatments. Exploring such strategies for Super-TDU (1-31) in preclinical settings is a critical step towards its potential clinical translation.
Combination with Chemotherapy: Dysregulation of the Hippo pathway has been associated with resistance to conventional chemotherapeutic agents. nih.govnih.gov Preclinical studies could evaluate whether Super-TDU (1-31) can sensitize cancer cells to standard-of-care chemotherapy. For example, investigating the combination of Super-TDU (1-31) with drugs like cisplatin or gemcitabine in models of gastric or pancreatic cancer, where YAP/TAZ activation is prevalent, could reveal synergistic effects.
Combination with Targeted Therapies: The activation of the Hippo-YAP pathway has been identified as a mechanism of resistance to various targeted therapies, including EGFR and KRAS inhibitors. aacrjournals.orgyoutube.com By inhibiting this escape pathway, Super-TDU (1-31) could potentially restore or enhance the efficacy of these targeted agents. Preclinical models of non-small cell lung cancer with acquired resistance to EGFR inhibitors, for instance, would be a relevant system to test this hypothesis.
Innovations in Peptidic Drug Delivery Systems for Enhanced Research Utility
A significant hurdle for the in vivo application of peptide-based compounds like Super-TDU (1-31) is their inherent limitations, such as poor stability, low bioavailability, and inefficient intracellular delivery. researchgate.netnih.govaacrjournals.org Innovations in drug delivery systems are crucial to overcome these challenges and enhance the research utility of this peptide.
Nanoparticle-Based Delivery: Encapsulating Super-TDU (1-31) within nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from enzymatic degradation, improve its pharmacokinetic profile, and facilitate its delivery to target tissues. nih.govaacrjournals.orgresearchgate.net Surface modification of these nanoparticles with targeting ligands could further enhance their specificity for cells with hyperactive Hippo signaling.
Hydrogels and Microneedles: For localized delivery, hydrogel-based systems could provide sustained release of Super-TDU (1-31) at the target site, which could be particularly beneficial in treating localized tumors or fibrotic lesions. nih.govnih.govnih.govnih.gov Microneedle arrays offer a minimally invasive method for transdermal delivery of peptides, potentially improving patient compliance and enabling targeted delivery to the skin or underlying tissues. nih.govbioengineer.org
Cell-Penetrating Peptides (CPPs): Since the target of Super-TDU (1-31) is the intracellular YAP-TEAD complex, ensuring efficient entry into the cell is paramount. Conjugating Super-TDU (1-31) to a cell-penetrating peptide (CPP) could significantly enhance its intracellular uptake. researchgate.netnih.govembopress.orgbiorxiv.org This strategy could improve its potency and allow for the use of lower concentrations in in vitro and in vivo experiments.
Chemical Modifications: Strategies such as PEGylation (the attachment of polyethylene (B3416737) glycol chains) or cyclization of the peptide can improve its stability, reduce immunogenicity, and prolong its circulation half-life. youtube.com Applying these modifications to Super-TDU (1-31) could enhance its suitability for systemic administration in preclinical research.
Mechanistic Studies Addressing Potential Resistance Mechanisms
As with any targeted therapy, the development of resistance is a significant concern. Proactively investigating potential resistance mechanisms to Super-TDU (1-31) is essential for understanding its limitations and developing strategies to overcome them.
Activation of Parallel Signaling Pathways: Preclinical studies with other TEAD inhibitors have shown that cancer cells can develop resistance through the hyperactivation of parallel signaling pathways, such as the MAPK and JAK-STAT pathways. embopress.orgnih.govbiorxiv.org These pathways can partially restore the expression of YAP/TAZ target genes, thereby circumventing the effects of TEAD inhibition. Mechanistic studies should investigate whether similar compensatory mechanisms arise in response to treatment with Super-TDU (1-31).
Upregulation of Alternative Transcription Factors: Resistance to TEAD inhibition has been linked to the upregulation of other transcription factors, such as FOSL1 (an AP-1 family member), which can cooperate with YAP/TEAD to maintain oncogenic gene expression. nih.gov Research should explore whether chronic exposure to Super-TDU (1-31) leads to similar transcriptional reprogramming and the emergence of alternative transcriptional dependencies.
Role of the Tumor Microenvironment: The tumor microenvironment can contribute to drug resistance. For instance, cancer-associated fibroblasts (CAFs) can secrete factors that promote tumor cell survival and resistance. frontiersin.org Hypoxia within the tumor can also lead to the activation of signaling pathways that confer resistance. Studies investigating how the tumor microenvironment influences the response to Super-TDU (1-31) are warranted.
Mutations in the Target Pathway: Although less common for inhibitors of protein-protein interactions, the possibility of mutations in YAP or TEAD that prevent the binding of Super-TDU (1-31) while preserving their interaction should be considered. Long-term in vitro culture of cancer cells with increasing concentrations of Super-TDU (1-31) could be used to select for resistant clones and identify potential resistance-conferring mutations.
Integration with Multi-Omics Approaches for Comprehensive Pathway Delineation
To gain a holistic understanding of the effects of Super-TDU (1-31) and the intricacies of the Hippo pathway, the integration of multi-omics approaches is indispensable.
Genomics and Transcriptomics: RNA sequencing (RNA-seq) can provide a comprehensive profile of the transcriptional changes induced by Super-TDU (1-31), confirming the on-target inhibition of YAP-TEAD target genes and revealing potential off-target effects or compensatory transcriptional responses. Genomic analyses can identify genetic alterations that correlate with sensitivity or resistance to Super-TDU (1-31).
Proteomics and Phosphoproteomics: Proteomic approaches can identify changes in protein expression levels following treatment with Super-TDU (1-31). Phosphoproteomics, in particular, can provide insights into the activity of various signaling pathways, including feedback loops that may be activated in response to Hippo pathway inhibition.
Metabolomics: The Hippo pathway is increasingly recognized as a key regulator of cellular metabolism. Metabolomic profiling of cells treated with Super-TDU (1-31) can elucidate the metabolic consequences of inhibiting YAP-TEAD activity and identify potential metabolic vulnerabilities that could be exploited in combination therapies.
Interactomics: Techniques such as co-immunoprecipitation followed by mass spectrometry can be used to map the protein-protein interaction networks involving YAP and TEAD and to understand how these are modulated by Super-TDU (1-31). This could lead to the identification of novel components of the Hippo pathway and new therapeutic targets.
By systematically pursuing these future research trajectories, the scientific community can fully elucidate the potential of Super-TDU (1-31) as a powerful research tool and lay the groundwork for its potential development as a therapeutic agent for a range of Hippo-driven pathologies.
Q & A
Q. What is the molecular mechanism of Super-TDU 1-31 in modulating the Hippo-YAP/TAZ pathway?
this compound is a 31-amino acid peptide that competitively inhibits YAP/TAZ interaction with TEAD transcription factors, thereby suppressing oncogenic gene expression. Its sequence (SVDDHFAKSLGDTWLQIGGSGNPKTANVPQT) enables binding to YAP/TAZ, blocking their nuclear localization and downstream proliferative signals . Preclinical studies in gastric cancer models demonstrated reduced tumor size and YAP target gene expression post-treatment .
Q. How is this compound administered in preclinical models, and what are standard dosage protocols?
In murine models, this compound is typically administered via intraperitoneal or intravenous injection after tumor establishment. For gastric cancer studies, doses ranged from 5–10 mg/kg, with efficacy assessed through tumor volume measurements and qPCR analysis of YAP/TAZ-regulated genes (e.g., CTGF, CYR61) . Diabetic retinopathy models utilized intravitreal injections, showing improved vascular integrity at lower doses (1–2 mg/kg) .
Q. What in vitro assays validate this compound’s specificity for YAP/TAZ inhibition?
Key assays include:
- Co-immunoprecipitation (Co-IP): Confirms disruption of YAP-TEAD binding .
- Luciferase reporter assays: Quantifies transcriptional activity of TEAD-responsive promoters .
- Cell proliferation assays: Measures growth inhibition in YAP/TAZ-dependent cancer cell lines (e.g., MKN45 gastric cancer cells) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy across different disease models?
Discrepancies may arise from tissue-specific YAP/TAZ activation mechanisms or variations in drug delivery (e.g., systemic vs. localized administration). To address this:
- Perform transcriptomic profiling to identify context-dependent YAP/TAZ targets.
- Optimize delivery systems (e.g., EXO-Super-TDU nanoparticles in diabetic retinopathy models showed enhanced efficacy over free peptides) .
- Report negative data transparently, including dosing limitations and off-target effects, per research integrity guidelines .
Q. What methodological controls are critical for ensuring reproducibility in this compound studies?
- Positive controls: Use genetic YAP/TAZ knockdown (e.g., siRNA) to validate phenotypic similarities.
- Negative controls: Include scrambled peptide variants to rule out nonspecific effects.
- Blinded analysis: Mitigate bias in tumor measurements or histological scoring .
- Detailed protocols for peptide storage (e.g., lyophilized vs. solubilized forms) must be documented to ensure stability .
Q. How can researchers optimize this compound dosing to balance efficacy and toxicity in long-term studies?
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with target engagement.
- Monitor off-target effects via proteomic screens, as YAP/TAZ crosstalk with Wnt/β-catenin and TGF-β pathways may confound results .
- Ethical protocols should include predefined toxicity thresholds (e.g., liver/kidney function tests in murine models) .
Q. What strategies address the limited bioavailability of this compound in systemic delivery?
Advanced approaches include:
- Nanoparticle encapsulation (e.g., EXO-Super-TDU improved retinal bioavailability by 3-fold vs. free peptide) .
- Chemical modification: PEGylation or D-amino acid substitution to enhance serum stability .
- Tissue-specific targeting: Conjugation with antibodies against tumor vasculature markers (e.g., VEGFR2) .
Data Interpretation & Reporting
Q. How should researchers contextualize this compound’s efficacy relative to other YAP/TAZ inhibitors?
- Compare potency metrics (e.g., IC₅₀ values in reporter assays) with small-molecule inhibitors (e.g., verteporfin) or genetic tools (CRISPR/Cas9).
- Highlight unique advantages: Peptides avoid off-target kinase inhibition common in small molecules .
- Acknowledge limitations, such as poor blood-brain barrier penetration .
Q. What statistical methods are recommended for analyzing heterogeneous responses in this compound-treated cohorts?
- Use mixed-effects models to account for inter-individual variability in tumor growth rates.
- Apply stratified analysis based on baseline YAP/TAZ activity (e.g., high vs. low CTGF expression subgroups) .
- Report confidence intervals and p-values adjusted for multiple comparisons .
Ethical & Translational Considerations
Q. What ethical safeguards are essential when transitioning this compound to human trials?
- Preclinical toxicity studies must adhere to ARRIVE 2.0 guidelines, including sample size justification and humane endpoints .
- Address peptide immunogenicity risks through MHC-binding affinity assays.
- Disclose conflicts of interest, particularly if repurposing patented sequences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
